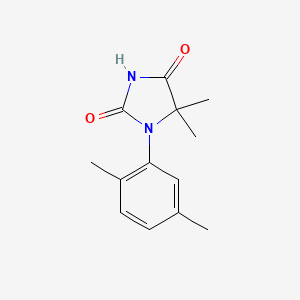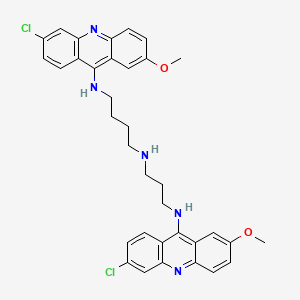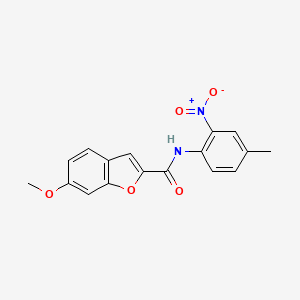![molecular formula C10H12Br2 B14625404 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane CAS No. 55319-58-9](/img/structure/B14625404.png)
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane is an organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutylidene ring fused to a hexane ring, with two bromine atoms attached to the same carbon atom. The presence of the spiro linkage and the dibromo substitution makes this compound an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane typically involves the following steps:
Formation of the Cyclobutylidene Intermediate: The initial step involves the formation of the cyclobutylidene intermediate. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Bromination: The cyclobutylidene intermediate is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions are typically maintained at low temperatures to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in polar solvents like water or alcohols.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane has several scientific research applications, including:
Chemical Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane involves its reactivity towards nucleophiles and electrophiles. The presence of the dibromo substitution makes the compound highly reactive, allowing it to participate in various chemical transformations. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2-cyclopropylidenespiro[2.3]hexane: Similar structure but with a cyclopropylidene ring instead of a cyclobutylidene ring.
1,1-Dibromo-2-cyclopentylidenespiro[2.3]hexane: Similar structure but with a cyclopentylidene ring instead of a cyclobutylidene ring.
1,1-Dibromo-2-cyclohexylidenespiro[2.3]hexane: Similar structure but with a cyclohexylidene ring instead of a cyclobutylidene ring.
Uniqueness
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane is unique due to its specific spirocyclic structure and the presence of two bromine atoms on the same carbon atom. This combination of structural features imparts distinct reactivity and properties, making it a valuable compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
55319-58-9 |
|---|---|
Formule moléculaire |
C10H12Br2 |
Poids moléculaire |
292.01 g/mol |
Nom IUPAC |
2,2-dibromo-1-cyclobutylidenespiro[2.3]hexane |
InChI |
InChI=1S/C10H12Br2/c11-10(12)8(7-3-1-4-7)9(10)5-2-6-9/h1-6H2 |
Clé InChI |
WAIQJQBNCHHGCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C2C3(C2(Br)Br)CCC3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


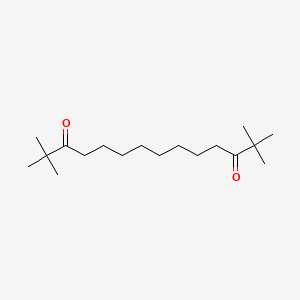

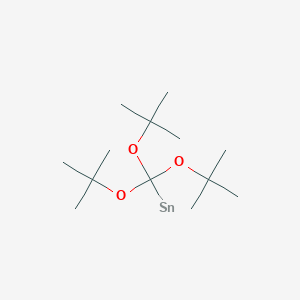
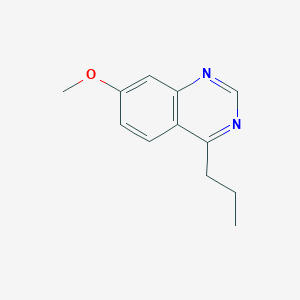
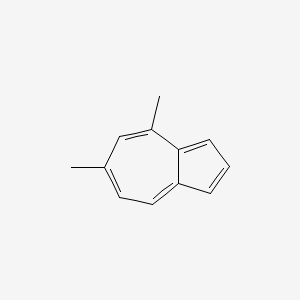
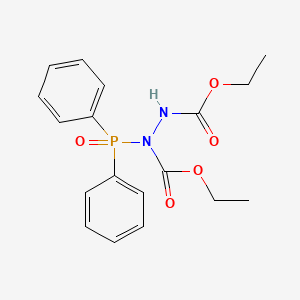
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)

